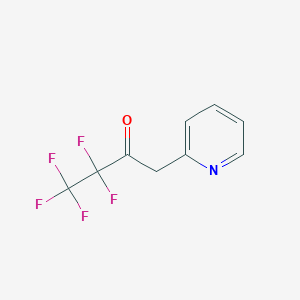
Diethyl 1-(2-methyl-3-oxobutan-2-yl)hydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate is a synthetic organic compound It is characterized by its unique structure, which includes an ethoxycarbonylamino group and a 2-methyl-3-oxo-butan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate typically involves multi-step organic reactions. Common starting materials might include ethyl carbamate and 2-methyl-3-oxo-butan-2-yl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process would include steps such as mixing, heating, cooling, and purification to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents could be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential therapeutic effects.
Medicine: Research could explore its use as a drug candidate or in drug delivery systems.
Industry: It might be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Similar compounds to ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate might include other carbamates or compounds with similar functional groups. Examples could be ethyl carbamate, methyl carbamate, and other substituted carbamates.
Uniqueness
What sets ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxo-butan-2-yl)carbamate apart is its specific combination of functional groups, which might confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications or research studies.
特性
CAS番号 |
83597-11-9 |
|---|---|
分子式 |
C11H20N2O5 |
分子量 |
260.29 g/mol |
IUPAC名 |
ethyl N-(ethoxycarbonylamino)-N-(2-methyl-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C11H20N2O5/c1-6-17-9(15)12-13(10(16)18-7-2)11(4,5)8(3)14/h6-7H2,1-5H3,(H,12,15) |
InChIキー |
CSNLNJRGYYDTIE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN(C(=O)OCC)C(C)(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


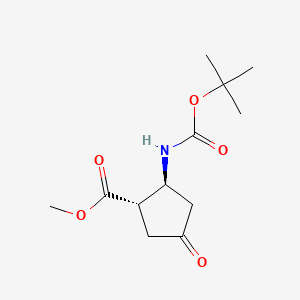
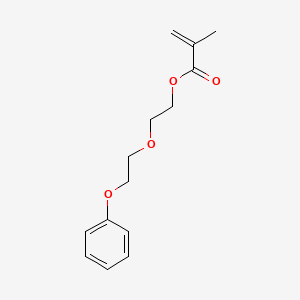
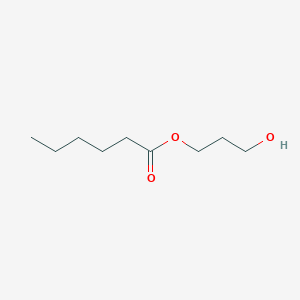

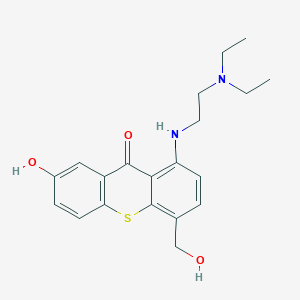
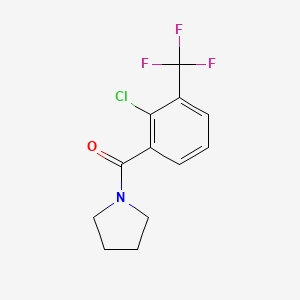
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)


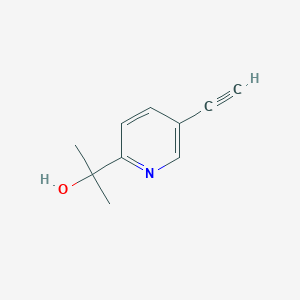
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
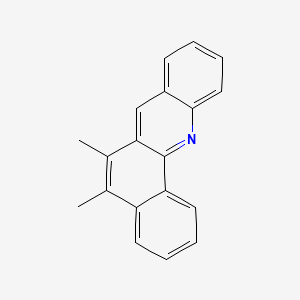
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
